molecular formula C21H34O6 B10771518 (Z)-7-[(1R,5S,6R,7R)-7-[(3S)-3-hydroxyoctyl]-3-oxo-2,4-dioxabicyclo[3.2.1]octan-6-yl]hept-5-enoic acid

(Z)-7-[(1R,5S,6R,7R)-7-[(3S)-3-hydroxyoctyl]-3-oxo-2,4-dioxabicyclo[3.2.1]octan-6-yl]hept-5-enoic acid

Cat. No.: B10771518
M. Wt: 382.5 g/mol
InChI Key: CVQLYMOSZQTFDP-NFUXFLSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AGN 191976 is a small molecule drug developed by Allergan Ltd. It functions as a thromboxane A1 receptor agonist and thromboxane A2 receptor agonist. This compound has been primarily investigated for its potential therapeutic applications in treating eye diseases, particularly glaucoma and elevated intraocular pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AGN 191976 involves multiple steps, typically starting with the preparation of key intermediates. The exact synthetic route can vary, but it generally includes:

    Formation of the Core Structure: This step involves the construction of the core heterocyclic structure, often through cyclization reactions.

    Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for the compound’s biological activity. This can include halogenation, alkylation, or acylation reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of AGN 191976 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

AGN 191976 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the oxidation state of the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying thromboxane receptor agonists.

    Biology: Research has focused on its effects on cellular signaling pathways and receptor interactions.

    Medicine: The primary medical application is in the treatment of glaucoma and elevated intraocular pressure. .

    Industry: Potential industrial applications include its use in the development of new therapeutic agents targeting thromboxane receptors.

Mechanism of Action

AGN 191976 exerts its effects by acting as an agonist at thromboxane A1 and A2 receptors. These receptors are involved in various physiological processes, including platelet aggregation and smooth muscle contraction. By activating these receptors, AGN 191976 can modulate intraocular pressure and other related functions .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H34O6

Molecular Weight

382.5 g/mol

IUPAC Name

(Z)-7-[(1R,5S,6R,7R)-7-[(3S)-3-hydroxyoctyl]-3-oxo-2,4-dioxabicyclo[3.2.1]octan-6-yl]hept-5-enoic acid

InChI

InChI=1S/C21H34O6/c1-2-3-6-9-15(22)12-13-17-16(10-7-4-5-8-11-20(23)24)18-14-19(17)27-21(25)26-18/h4,7,15-19,22H,2-3,5-6,8-14H2,1H3,(H,23,24)/b7-4-/t15-,16+,17+,18-,19+/m0/s1

InChI Key

CVQLYMOSZQTFDP-NFUXFLSFSA-N

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)OC(=O)O2)O

Canonical SMILES

CCCCCC(CCC1C2CC(C1CC=CCCCC(=O)O)OC(=O)O2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.